molecular formula C8H18Cl2N2O2 B1431299 Ethyl 1,4-diazepane-2-carboxylate dihydrochloride CAS No. 1864013-88-6

Ethyl 1,4-diazepane-2-carboxylate dihydrochloride

Cat. No. B1431299
M. Wt: 245.14 g/mol
InChI Key: VSUCOSXOOKXCNQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Ethyl 1,4-diazepane-2-carboxylate dihydrochloride is a solid . The molecular formula is C8H18Cl2N2O2 and the molecular weight is 245.14 g/mol.

Scientific Research Applications

  • Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-Diazepinones
    • A general approach was developed for the synthesis of various heterocyclic compounds, including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one, tetrahydro[1,4]diazepino[1,2-a]indol-1-one, and tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one. A regioselective strategy was employed for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, leading to oxirane ring-opening and direct cyclization, yielding target compounds like pyrazolo[1,5-a][1,4]diazepin-4-ones (Dzedulionytė et al., 2022).
  • Organocatalytic Oxy-Cope/Michael Cascade Reaction
    • Ethyl diazepane carboxylate catalyzes the oxy-Cope rearrangement of 4-hydroxy- and 4-alkoxy-1,5-hexadiene-2-carboxaldehydes through iminium ion activation. The process yields cyclopentane-containing products with a range of substrates, showcasing its versatility in complex chemical transformations (Barrett et al., 2023).
  • Base-Promoted Cascade Transformation
    • The compound is involved in base-promoted cascade reactions, transforming into novel tricyclic compounds. For instance, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate transformed into a novel tricyclic compound, showcasing the versatility of such structures in chemical transformations (Shutalev et al., 2008).

Applications in Synthesis of Medical and Biological Compounds

Ethyl 1,4-diazepane-2-carboxylate dihydrochloride plays a critical role in the synthesis of compounds with potential medical and biological applications.

  • Synthesis of Ultra-Short Acting Hypnotics
    • The compound was crucial in synthesizing ultra-short acting hypnotics like ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124). HIE-124 exhibited potent in vivo activity with rapid onset and short duration of action, highlighting its potential as a preanesthetic medication and anesthesia inducer (El-Subbagh et al., 2008).

Safety And Hazards

The safety information indicates that Ethyl 1,4-diazepane-2-carboxylate dihydrochloride may cause skin and eye irritation (H315 - H319) . It is classified as a combustible solid (Storage Class Code 11) .

properties

IUPAC Name

ethyl 1,4-diazepane-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-2-12-8(11)7-6-9-4-3-5-10-7;;/h7,9-10H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUCOSXOOKXCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,4-diazepane-2-carboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 2
Ethyl 1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 3
Ethyl 1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 4
Ethyl 1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 5
Ethyl 1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 6
Ethyl 1,4-diazepane-2-carboxylate dihydrochloride

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